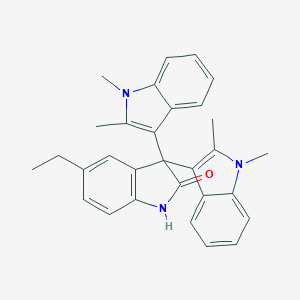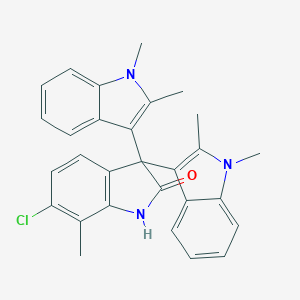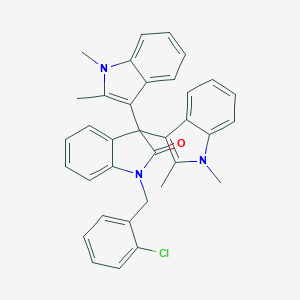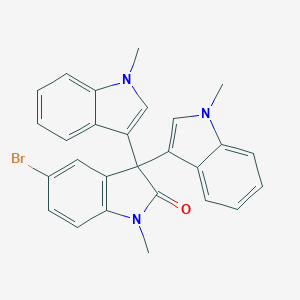![molecular formula C19H12Br2ClNO3S2 B307487 2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B307487.png)
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the thiazolylmethylphenyl acetate family and is commonly referred to as DBTSA.
Wirkmechanismus
The mechanism of action of DBTSA is not fully understood. However, studies have shown that it induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the production of inflammatory cytokines in macrophages. In agriculture, DBTSA is believed to act as an inhibitor of chitin synthesis in insects, leading to their death.
Biochemical and Physiological Effects
DBTSA has been shown to have both biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the caspase pathway. In macrophages, it inhibits the production of inflammatory cytokines. In insects, it acts as an inhibitor of chitin synthesis, leading to their death. These effects are believed to be due to the interaction of DBTSA with specific molecular targets in the cells.
Vorteile Und Einschränkungen Für Laborexperimente
DBTSA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It also exhibits potent biological activity, making it a useful tool for studying various cellular processes. However, DBTSA has some limitations for use in lab experiments. It is highly toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on DBTSA. In medicine, further studies are needed to elucidate the mechanism of action of DBTSA and to optimize its anti-cancer and anti-inflammatory activity. In agriculture, DBTSA could be further studied for its potential use as a crop protection agent. In material science, DBTSA could be further studied for its potential use as a photoresist in lithography. Additionally, further studies are needed to explore the potential applications of DBTSA in other fields such as environmental science and energy.
Synthesemethoden
DBTSA can be synthesized through a multistep process involving the reaction of 2,6-dibromo-4-methylphenol with 2-chlorobenzyl mercaptan in the presence of sodium hydroxide. The resulting intermediate is further reacted with thiosemicarbazide and acetic anhydride to produce DBTSA. This synthesis method has been optimized to produce high yields of DBTSA with purity greater than 98%.
Wissenschaftliche Forschungsanwendungen
DBTSA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DBTSA has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In agriculture, DBTSA has been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in crop protection. In material science, DBTSA has been studied for its potential use as a photoresist in lithography.
Eigenschaften
Produktname |
2,6-dibromo-4-[(2-[(2-chlorobenzyl)sulfanyl]-5-oxo-1,3-thiazol-4(5H)-ylidene)methyl]phenyl acetate |
|---|---|
Molekularformel |
C19H12Br2ClNO3S2 |
Molekulargewicht |
561.7 g/mol |
IUPAC-Name |
[2,6-dibromo-4-[(Z)-[2-[(2-chlorophenyl)methylsulfanyl]-5-oxo-1,3-thiazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C19H12Br2ClNO3S2/c1-10(24)26-17-13(20)6-11(7-14(17)21)8-16-18(25)28-19(23-16)27-9-12-4-2-3-5-15(12)22/h2-8H,9H2,1H3/b16-8- |
InChI-Schlüssel |
GLVKTZRFDASLJD-PXNMLYILSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=C2C(=O)SC(=N2)SCC3=CC=CC=C3Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(Allylsulfanyl)-6-(3-bromo-5-chloro-2-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307404.png)


![3-(Allylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307410.png)
![6-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-1,3-benzodioxol-4-yl methyl ether](/img/structure/B307411.png)

![1-{3-[(2-chlorobenzyl)sulfanyl]-6-[3-(cyclopentyloxy)phenyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307416.png)
![3-(Allylsulfanyl)-6-[3-(cyclopentyloxy)phenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307417.png)
![2-(acetyloxy)-3-bromo-5-[(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]phenyl acetate](/img/structure/B307420.png)

![3-(Allylsulfanyl)-6-(3-bromo-4-ethoxy-5-methoxyphenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307423.png)
![2-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl benzyl ether](/img/structure/B307424.png)
![1-{6-[2-(benzyloxy)phenyl]-3-[(2-chlorobenzyl)sulfanyl][1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307425.png)
![8-[(4-Chlorobenzyl)oxy]-2-{2-[5-(2-chlorophenyl)-2-furyl]vinyl}quinoline](/img/structure/B307427.png)